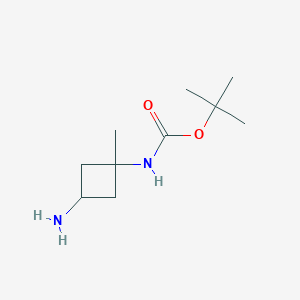

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

Description

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester (CAS 1408076-04-9) is a cyclobutane-derived carbamate compound with the molecular formula C10H20N2O2. It features a cis-configuration of the amino (-NH2) and methyl (-CH3) substituents on the cyclobutane ring, along with a tert-butyl carbamate protective group. This compound is industrially significant, produced at 99% purity in 25 kg batches, and serves as a key intermediate in pharmaceutical synthesis and organic chemistry due to its reactive amino group and stereochemical stability.

Properties

IUPAC Name |

tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSIQLWXIWQGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140214, DTXSID101144200 | |

| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-61-2, 1408076-04-9 | |

| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a carbene or a photochemical reaction to form the four-membered ring.

Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated cyclobutane can be reacted with ammonia or an amine to replace the halogen with an amino group.

Methylation: The methyl group can be introduced through an alkylation reaction, where a methylating agent such as methyl iodide is used.

Formation of the Carbamic Acid Ester: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbamic acid ester to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted cyclobutyl derivatives depending on the reagent used.

Scientific Research Applications

(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

General Information

Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, also known as cis-N-Boc-1,3-diaminocyclobutane, is a carbamate derivative with potential in medicinal chemistry. It has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol.

Structural Characteristics

This compound consists of a cyclobutyl ring substituted with an amino group and a tert-butyl ester functional group.

Key Details

- Molecular Formula: C10H20N2O2

- Molecular Weight: 200.28 g/mol

- IUPAC Name: tert-butyl ((1S,3S)-3-amino-1-methylcyclobutyl)carbamate

- CAS Number: 1408076-04-9

Applications

This compound is a research compound that has a variety of research applications. (3-Amino-1-methyl-propyl)carbamic acid tert-butyl ester is widely utilized in research focused on pharmaceutical development, agricultural chemicals, biochemical research, polymer chemistry, and cosmetic formulations .

- Pharmaceutical Development (3-Amino-1-methyl-propyl)carbamic acid tert-butyl ester serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders .

- Agricultural Chemicals It is used in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides, which helps in increasing crop yield and protecting against pests .

- Biochemical Research Researchers utilize this compound in studies related to enzyme inhibition and protein interactions, aiding in the understanding of biochemical pathways .

- Polymer Chemistry It acts as a building block in the synthesis of polymers, contributing to the development of materials with specific properties for industrial applications .

- Cosmetic Formulations The compound is incorporated into cosmetic products for its potential skin-conditioning properties, providing benefits in moisturizing and anti-aging formulations .

- Buffering Agent: It serves as a non-ionic organic buffering agent, particularly in cell culture applications, maintaining pH levels between 6 and 8.5.

- Enzymatic Interactions: Preliminary studies suggest that the compound may interact with enzymes or receptors involved in neurotransmission and metabolic pathways. Its ability to participate in nucleophilic substitution reactions due to the amino group enhances its potential as a substrate in enzymatic processes.

- Potential Therapeutic Applications: The compound's structural features indicate possible interactions with biological targets, although specific pharmacological profiles are yet to be fully elucidated.

Mechanism of Action

The mechanism of action of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

Functional Implications :

- Amino vs. Acetyl Groups: The amino group in the cis compound enables nucleophilic reactions (e.g., amide bond formation), whereas the acetyl group in the (1S,3R) variant introduces ketone-like reactivity (e.g., participation in condensation reactions).

- Stereochemical Impact: The (1S,3R) configuration may confer specific biological activity (e.g., enzyme inhibition), while the cis-amino-methyl compound’s planar stability makes it a versatile scaffold for drug design.

Stability and Reactivity

- The tert-butyl carbamate group in both compounds enhances stability against hydrolysis, a critical feature for storage and handling.

- The cis-amino-methyl compound’s amino group requires protection in acidic or oxidative environments, whereas the acetyl group in the (1S,3R) variant is less prone to undesired side reactions.

Research Findings and Trends

- Catalytic Applications: The cis-amino-methyl derivative has shown promise in Pd-catalyzed cross-coupling reactions, leveraging its amino group for ligand coordination.

- Biological Relevance : The (1S,3R) compound’s acetyl group has been studied for its role in modulating lipophilicity, a key factor in blood-brain barrier penetration for CNS-targeted drugs.

Biological Activity

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, also known as cis-N-Boc-1,3-diaminocyclobutane, is a carbamate derivative with the molecular formula C10H20N2O2 and a molecular weight of approximately 200.28 g/mol. This compound features a cyclobutyl ring, an amino group, and a tert-butyl ester functional group, which contribute to its unique biological properties and potential applications in medicinal chemistry and drug design.

The compound can undergo hydrolysis to yield the corresponding carbamic acid and alcohol. It may also participate in nucleophilic substitution reactions due to the presence of the amino group, making it a versatile substrate in enzymatic reactions involving serine hydrolases.

Biological Activities

Buffering Agent : Preliminary studies indicate that this compound may act as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH within a specific range (6-8.5) is crucial.

Enzyme Interactions : The compound's structural features suggest potential interactions with biological targets, particularly enzymes or receptors associated with neurotransmission and metabolic pathways. However, specific pharmacological profiles require further investigation.

Case Studies and Research Findings

- Synthetic Routes : Various synthetic methods have been explored for producing this compound, highlighting its versatility in organic synthesis. These methods allow for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

- Pharmacological Potential : In the context of drug design, carbamate derivatives like this compound are recognized for their role as protecting groups for amines and amino acids in organic synthesis and peptide chemistry . The unique combination of structural features may influence its reactivity and interactions with biological systems.

- Comparative Analysis : A comparative analysis with similar compounds reveals that while this compound shares structural similarities with compounds like N-Methylcyclobutylamine and Cyclobutylcarbamic acid, it possesses distinct characteristics that may enhance its biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylcyclobutylamine | Contains a cyclobutyl ring and an amine group | Lacks the carbamate structure |

| Cyclobutylcarbamic acid | Carbamate structure without amino substitution | Does not contain the methyl group |

| tert-Butyl carbamate | Simple carbamate structure | No cyclobutyl ring or amino substitution |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester?

- Methodology :

- Step 1 : Use tert-butyl carbamate as a protecting group for amines during conjugate addition reactions. This approach is common for stabilizing reactive intermediates .

- Step 2 : Optimize reaction conditions (e.g., solvent choice, temperature control). For example, dichloromethane (DCM) and room temperature are often used for imine formation in related carbamate syntheses .

- Step 3 : Employ NaBH₄ in methanol for selective reduction of intermediates, ensuring high regioselectivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction or side reactions.

Q. What safety protocols are critical when handling this compound?

- Hazard Identification :

- Skin irritation (H315) and serious eye irritation (H319) are documented .

- Safety Measures :

- Use nitrile gloves, goggles, and lab coats.

- Work in a fume hood to prevent inhalation of particulates.

- Store in airtight containers away from oxidizers.

Q. Which analytical techniques are suitable for characterizing this compound?

- Structural Validation :

- NMR Spectroscopy : Confirm stereochemistry (cis configuration) and amine protection via ¹H/¹³C NMR .

- Mass Spectrometry (MS) : Verify molecular weight (200.28 g/mol) and fragmentation patterns .

- Computational Tools : Compare experimental SMILES/InChIKey (e.g.,

CC1(CC(C1)N)NC(=O)OC(C)(C)C) with databases like PubChem .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Optimization Strategies :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

- Temperature Gradients : Use low temperatures (-10°C to 0°C) to stabilize reactive intermediates during cyclobutane ring formation .

- Catalyst Selection : Explore Lewis acids (e.g., MgSO₄) for imine condensation steps to enhance reaction efficiency .

Q. What computational approaches are effective for studying this compound’s interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations to assess binding stability with enzymes (e.g., proteases) .

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to receptors, leveraging the compound’s cyclobutyl ring for steric analysis .

- ADME Prediction : Apply tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can contradictions in biological activity data between this compound and structural analogs be resolved?

- Resolution Strategies :

- Comparative SAR Analysis : Compare the tert-butyl ester’s steric effects with methyl or ethyl analogs to explain differences in enzyme inhibition .

- In Vitro/In Silico Cross-Validation : Pair experimental IC₅₀ assays with docking studies to reconcile discrepancies (e.g., higher activity due to cyclobutane rigidity) .

- Isomer-Specific Testing : Evaluate trans-isomer analogs (e.g., trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester) to isolate stereochemical influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.